molecular formula C10H14ClNO B499878 N-(5-chloro-2-methoxybenzyl)ethanamine CAS No. 892587-96-1

N-(5-chloro-2-methoxybenzyl)ethanamine

Cat. No.: B499878
CAS No.: 892587-96-1
M. Wt: 199.68 g/mol
InChI Key: WKGGYPRKBLIUKJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxybenzyl)ethanamine is an organic compound with the molecular formula C10H14ClNO. It is a derivative of phenethylamine, characterized by the presence of a chloro group at the 5-position and a methoxy group at the 2-position of the benzyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxybenzyl)ethanamine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with ethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxybenzyl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amine derivatives .

Scientific Research Applications

N-(5-chloro-2-methoxybenzyl)ethanamine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

N-(5-chloro-2-methoxybenzyl)ethanamine is structurally similar to other compounds in the phenethylamine family, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .

Properties

CAS No.

892587-96-1

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

3-(5-chloro-2-methoxyphenyl)propan-1-amine

InChI

InChI=1S/C10H14ClNO/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h4-5,7H,2-3,6,12H2,1H3

InChI Key

WKGGYPRKBLIUKJ-UHFFFAOYSA-N

SMILES

CCNCC1=C(C=CC(=C1)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CCCN

Origin of Product

United States

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